Equilin sulfate

説明

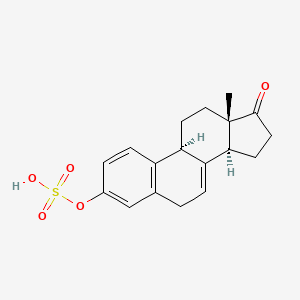

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYRYVLFAUXBJ-HFTRVMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16680-47-0 (hydrochloride salt) | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872974 | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27540-07-4 | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence

Origins from Biological Systems (e.g., Equine Sources)

Equilin (B196234) is predominantly found in the urine of pregnant mares, where it exists in high concentrations nih.govechemi.com. This natural occurrence is a key reason for its isolation and subsequent use in pharmaceutical preparations wikipedia.orgacs.org. Equilin sulfate (B86663), specifically, is a major estrogen in CEEs, comprising approximately 25% of the total estrogenic components, with estrone (B1671321) sulfate being the most abundant wikipedia.org. The mare's reproductive cycle and pregnancy are critical periods for the production and excretion of these estrogens nih.gov.

Precursor Compounds and Enzymatic Transformations in Steroidogenesis

The biosynthesis of equilin in horses is understood to be part of the broader steroidogenesis pathway, which begins with cholesterol colostate.eduresearchgate.netclinicalgate.comscielo.br. While the precise precursors and intermediates for equilin biosynthesis have been investigated, it is understood that the pathway differs from that of estrone and estradiol (B170435) in humans and is considered cholesterol-independent in some respects nih.govnih.govsemanticscholar.org.

Key enzymes involved in steroidogenesis, such as cytochrome P450 enzymes (e.g., aromatase, CYP19A1) and hydroxysteroid dehydrogenases (HSDs), are crucial for the transformation of precursor steroids into estrogens colostate.eduresearchgate.netscielo.broncohemakey.com. In the mare, the formation of ring B-unsaturated estrogens like equilin is thought to involve an alternative pathway that retains an additional double bond during biosynthesis nih.govsemanticscholar.orgresearchgate.net.

A study investigating the stereochemistry of aromatization in horse placenta microsomes used a synthesized substrate, [1,2-³H, 4-¹⁴C]3-hydroxy-3,5,7-androstatrien-17-one. This substrate was converted to equilin, equilenin (B1671562), and Heard's ketone by horse placental microsomes. The analysis indicated a stereospecific elimination of hydrogen (17β, 2β-cis) for equine estrogen biosynthesis, similar to that observed for estrone and estradiol biosynthesis in both horse and human placental microsomes nih.gov.

Table 1: Key Enzymes and Precursors in Equilin Biosynthesis

| Precursor/Intermediate | Enzyme Involved (Example) | Transformation | Notes |

| Cholesterol | CYP11A1 (P450scc) | Side-chain cleavage | Rate-limiting step in steroidogenesis colostate.eduresearchgate.netclinicalgate.comscielo.br |

| Androstenedione/Testosterone | CYP19A1 (Aromatase) | Aromatization of A-ring | Forms estrogens colostate.eduresearchgate.netscielo.broncohemakey.com |

| 3-Hydroxy-3,5,7-androstatrien-17-one | Placental Microsomes | Aromatization (17β, 2β-cis hydrogen elimination) | Leads to equilin and equilenin formation nih.gov |

| Equilin | 17β-Hydroxysteroid dehydrogenase | Reduction of 17-keto group | Converts equilin to 17β-dihydroequilin wikipedia.org |

| Equilin | Sulfotransferase | Sulfation | Forms equilin sulfate wikipedia.orgontosight.ainih.gov |

Hypothesized Biosynthetic Pathways and Unelucidated Steps

While significant progress has been made in understanding equine estrogen biosynthesis, certain aspects remain areas of active research. The precise precursors and the detailed stereomechanism of equine placental aromatization leading to equilin and equilenin have not been fully elucidated nih.govsemanticscholar.org.

Research has suggested that the biosynthetic pathway to equilin in pregnant mares shares similarities with the "classical" pathway up to the formation of squalene, but then diverges due to an "alternative" pathway involving the retention of an additional double bond in ring B nih.govsemanticscholar.orgresearchgate.net. This alternative pathway is characteristic of the mare's production of ring B-unsaturated estrogens.

One study explored the potential role of 7α-hydroxy-dehydroepiandrosterone (7-OH-DHEA) and 7-dehydro-dehydroepiandrosterone (∆7-DHEA) as precursors, investigating in vitro incubations with fetal horse liver and placental tissues. While initial findings suggested potential roles, the direct in vivo relevance for equilin formation in pregnant mares was not definitively established, leaving some steps unelucidated semanticscholar.org.

Furthermore, the metabolic fate of this compound itself involves enzymatic hydrolysis by steroid sulfatase to release active equilin wikipedia.org. The interconversion between equilin, 17β-dihydroequilin, equilenin, and 17β-dihydroequilenin highlights a dynamic metabolic network within the equine system, with some of these transformations potentially involving unelucidated enzymatic steps or regulatory mechanisms wikipedia.org.

Metabolic Pathways and Biotransformation Kinetics

Conjugation and Deconjugation Processes of Equilin (B196234) Sulfate (B86663)

Conjugation and deconjugation are pivotal phase II metabolic reactions that control the bioavailability and excretion of equilin. These processes involve the addition (conjugation) or removal (deconjugation) of polar molecules, which significantly alters the water solubility and biological activity of the steroid.

Sulfation is a key conjugation pathway for estrogens, catalyzed by sulfotransferase (SULT) enzymes. researchgate.net This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the estrogen, rendering it more water-soluble and generally biologically inactive. researchgate.net

The primary enzyme responsible for the sulfation of estrogens is estrogen sulfotransferase (SULT1E1). researchgate.net This enzyme exhibits a high affinity for various estrogens, including equilin. iarc.fr The sulfated metabolites, such as equilin sulfate, have an increased water solubility which facilitates their elimination from the body. researchgate.net The sulfation process is reversible, allowing for the regeneration of the active estrogen through the action of steroid sulfatase. researchgate.net

Enzyme: Sulfotransferase 1E1 (SULT1E1)

Function: Catalyzes the transfer of a sulfonate group to equilin.

Effect: Increases water solubility and generally inactivates the estrogen, preparing it for excretion.

Glucuronidation is another major phase II metabolic pathway for estrogens, where Uridine Diphosphate Glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the estrogen molecule. iarc.frethernet.edu.et This process also increases the hydrophilicity of the compound, aiding in its excretion. ethernet.edu.et

Several UGT isoforms are known to be involved in the glucuronidation of estrogens and their metabolites. iarc.fr While direct studies on equilin are limited, the UGT isoforms UGT1A1, UGT1A3, UGT1A9, and UGT2B7 have been identified as having high activity towards various estrogens and their catechol metabolites. iarc.friarc.fr It is plausible that these isoforms are also involved in the glucuronidation of equilin. For instance, UGT1A1 and UGT1A10 have been implicated in the metabolism of bazedoxifene (B195308) when used in combination with conjugated estrogens, which include this compound. tga.gov.au

| UGT Isoform | Known Estrogenic Substrates | Potential Role in Equilin Metabolism |

| UGT1A1 | Estradiol (B170435), Estrone (B1671321), Catechol Estrogens iarc.friarc.fr | Likely involved in the glucuronidation of equilin and its metabolites. |

| UGT1A3 | Estradiol, Catechol Estrogens iarc.friarc.fr | Potentially contributes to equilin glucuronidation. |

| UGT1A9 | Estradiol, Catechol Estrogens iarc.friarc.fr | Likely plays a role in the metabolism of equilin. |

| UGT2B7 | Estradiol, Androsterone, Epitestosterone iarc.friarc.frwikipedia.org | Potentially a key enzyme in equilin glucuronidation. |

The biological activity of this compound is dependent on its desulfonation back to the unconjugated, active form, equilin. This reaction is catalyzed by the enzyme steroid sulfatase (STS). researchgate.net STS is widely distributed in various tissues and plays a critical role in regulating the local availability of active estrogens. researchgate.net By hydrolyzing the sulfate ester bond, STS increases the levels of unconjugated equilin that can bind to estrogen receptors and elicit a biological response. The expression and activity of STS can therefore significantly influence the potency of administered this compound.

Oxidative and Reductive Metabolism of Equilin and its Metabolites

In addition to conjugation and deconjugation, equilin undergoes phase I oxidative and reductive metabolic transformations, which are critical in producing a variety of metabolites with differing biological activities.

Cytochrome P450 (CYP) enzymes are a major family of phase I enzymes responsible for the oxidative metabolism of a wide range of xenobiotics, including steroids. genecards.org Hydroxylation, the addition of a hydroxyl group, is a common reaction catalyzed by CYPs. wikipedia.org

The CYP3A4 isoform is known to be significantly involved in the metabolism of many estrogens, including the hydroxylation of estrone and estradiol. wikipedia.org Evidence suggests that CYP3A4 also plays a role in the metabolism of equilin. drugbank.com Drug interaction studies have shown that substances that inhibit or induce CYP3A4 can alter the metabolism of equilin, indicating that it is a substrate for this enzyme. drugbank.com The hydroxylation of equilin by CYP3A4 can lead to the formation of various catechol and hydroxylated metabolites. iarc.fr

CYP3A4-Mediated Metabolism of Equilin

| Process | Enzyme | Effect |

|---|---|---|

| Hydroxylation | Cytochrome P450 3A4 (CYP3A4) | Formation of hydroxylated metabolites of equilin. |

Identification and Characterization of Equilin Metabolites

Following administration, this compound undergoes extensive metabolism, leading to the formation of various derivatives. The key metabolic reactions include the reduction of the 17-keto group and the aromatization of the B-ring. nih.gov

Formation of Equilenin (B1671562) and Dihydroequilenin Derivatives

Equilin and its metabolite 17β-dihydroequilin can be further transformed into equilenin and dihydroequilenin derivatives. wikipedia.org This involves the aromatization of the B-ring. nih.gov Following intravenous administration of this compound, equilenin sulfate and 17β-dihydroequilenin sulfate are among the identified metabolites in plasma. nih.govoup.com In postmenopausal women, the mean conversion ratios of this compound to equilenin sulfate and 17β-dihydroequilenin sulfate were 0.190 and 0.100, respectively. nih.govoup.com Unconjugated forms, such as equilenin and 17β-dihydroequilenin, are also formed, though in smaller amounts. nih.govoup.com The presence of a 6,8(9) steroid dehydrogenase-isomerase in human endometrium is indicated by the formation of equilenin. nih.gov Additionally, studies using rat liver microsomes have shown that equilin is primarily metabolized to 4-hydroxyequilin, which can then be converted to 4-hydroxyequilenin (B1202715). acs.orgnih.govacs.org

Tissue-Specific Metabolic Dynamics (e.g., Hepatic, Intestinal, Renal)

The metabolism of this compound is not confined to a single organ but occurs in various tissues, with the liver playing a central role. drugbank.compfizermedicalinformation.com

Hepatic Metabolism: The liver is the primary site for the metabolic transformations of this compound. drugbank.compfizermedicalinformation.com Here, circulating estrogens undergo a dynamic equilibrium of interconversions. pfizermedicalinformation.com The liver is responsible for both the hydrolysis of sulfate conjugates and the subsequent resulfation of the metabolites. wikipedia.org Cytochrome P450 enzymes in the liver catalyze hydroxylation reactions, with studies in rat liver microsomes showing a preference for 4-hydroxylation of equine estrogens like equilin, as opposed to the 2-hydroxylation seen with endogenous estrogens. acs.orgnih.govacs.org

Intestinal Metabolism: Upon oral administration, this compound undergoes significant first-pass metabolism in the intestines. wikipedia.org Hydrolysis of the sulfate ester can occur in the gut, allowing the unconjugated equilin to be absorbed. oup.comnih.gov The absorbed equilin is then rapidly sulfated. oup.comnih.gov The intestines also contain enzymes capable of glucuronidation. tga.gov.au

Renal Metabolism: The kidneys are involved in the excretion of equilin metabolites. nih.gov These metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates. pfizermedicalinformation.com Studies have shown that after administration of 17β-dihydroequilin and its sulfate, the majority of metabolites are excreted in the urine conjugated with glucuronic acid. nih.gov The kidneys also have the capacity for glucuronidation of metabolites. tga.gov.au

Endometrial Metabolism: Research indicates that target tissues like the endometrium can also metabolize equilin. nih.gov In vitro studies have demonstrated that both normal and malignant human endometrium can convert equilin to 17β-dihydroequilin and equilenin. nih.gov

Metabolic Clearance Rates and In Vivo Kinetic Profiles of this compound and its Metabolites

The pharmacokinetic profile of this compound is characterized by rapid metabolism and clearance.

The metabolic clearance rate (MCR) of this compound has been determined in several studies. In normal postmenopausal women and men, the MCR of this compound was found to be approximately 176 ± 44 L/day/m² after a single intravenous injection. nih.govoup.com Under steady-state conditions, the MCR was calculated to be 280 ± 24 L/day, or 170 ± 18 L/day/m². nih.govoup.com In contrast, the MCR of unconjugated equilin is significantly higher, estimated at 1982 L/day/m² in a normal man and 3300 L/day/m² in a normal postmenopausal woman. nih.gov

The disappearance of this compound from plasma follows a two-component exponential decay. nih.govoup.comoup.com An initial rapid phase with a half-life of about 5.2 minutes represents distribution, followed by a slower phase with a half-life of approximately 190 minutes. nih.govoup.com Unconjugated equilin has a much shorter half-life of about 19-27 minutes. nih.gov

Following oral administration, this compound is rapidly absorbed. nih.gov A portion is absorbed intact, while some is hydrolyzed in the gut before absorption. oup.comnih.gov The absorbed unconjugated equilin is quickly sulfated, and these sulfate conjugates act as a circulating reservoir. pfizermedicalinformation.comwikipedia.org In plasma, the major circulating metabolites after administration of this compound are its sulfate conjugates, including 17β-dihydrothis compound, equilenin sulfate, and 17β-dihydroequilenin sulfate. nih.govoup.com

Table of Metabolic Clearance Rates and Half-Lives

| Compound | Metabolic Clearance Rate (MCR) | Half-Life (t½) | Study Population |

|---|---|---|---|

| This compound | 176 ± 44 L/day/m² | ~190 min (slower component) | Normal postmenopausal women and men (single injection) nih.govoup.com |

| This compound | 170 ± 18 L/day/m² | Not specified | Normal postmenopausal women and men (steady state) nih.govoup.com |

| Equilin | 1982 L/day/m² | ~19-27 min | Normal man (single injection) nih.gov |

| Equilin | 3300 L/day/m² | ~19-27 min | Normal postmenopausal woman (single injection) nih.gov |

Table of Mean Conversion Ratios of this compound to its Metabolites

| Metabolite | Mean Conversion Ratio |

|---|---|

| 17β-Dihydrothis compound | 0.300 nih.govoup.com |

| Equilenin Sulfate | 0.190 nih.govoup.com |

| 17β-Dihydroequilenin Sulfate | 0.100 nih.govoup.com |

| 17β-Dihydroequilin (unconjugated) | 0.020 nih.govoup.com |

| Equilin (unconjugated) | 0.016 nih.govoup.com |

| Equilenin (unconjugated) | 0.008 nih.govoup.com |

| 17β-Dihydroequilenin (unconjugated) | 0.004 nih.govoup.com |

Pharmacodynamic Mechanisms: Molecular and Cellular Interactions

Estrogen Receptor (ER) Binding and Activation

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Equilin (B196234) sulfate (B86663), upon entering target cells, binds to these receptors, initiating a series of conformational changes and interactions that dictate its biological activity.

Estrogens, including equilin, exhibit varying affinities for the two main estrogen receptor subtypes, ERα and ERβ. While specific data for equilin sulfate is often discussed in the context of equilin itself, studies indicate that equilin generally shows a lower binding affinity for ERα and ERβ compared to 17β-estradiol (E2). However, some research suggests that certain equine estrogens, including equilin, may display a greater affinity for ERβ than ERα, although this can vary. The relative binding affinities (RBAs) are critical in determining the selective action of estrogens across different tissues.

| Ligand | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERα/ERβ Ratio | Reference |

| 17β-estradiol | 100 | 100 | 1.0 | nih.gov |

| Equilin | Lower than 17β-estradiol | Lower than 17β-estradiol | Not specified | nih.gov |

| Equilin | Comparable to 17β-estradiol | Comparable to 17β-estradiol | Not specified | nih.gov |

| Equilin | Lower than 17β-estradiol | Higher than 17β-estradiol | Not specified | nih.gov |

Upon binding of a ligand like this compound to the ligand-binding domain (LBD) of an estrogen receptor, a significant conformational change occurs mdpi.comoup.com. This change is particularly crucial for helix 12 (H12), which repositions itself. In the case of agonists, this repositioning creates a coactivator-binding surface (AF-2 site), essential for transcriptional activation mdpi.comoup.com. Conversely, antagonists or selective estrogen receptor modulators (SERMs) can induce different conformational changes, often blocking the coactivator-binding site, thereby inhibiting transcriptional activity mdpi.comwikipedia.org.

The conformational changes induced by ligand binding facilitate the dimerization of estrogen receptors. ERα and ERβ can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ) bmbreports.orgwikipedia.orgimrpress.commdpi.com. This dimerization is critical for the receptor's ability to bind to specific DNA sequences, known as estrogen response elements (EREs), in the promoter regions of target genes oup.combmbreports.orgwikipedia.org. Following dimerization and DNA binding, the receptor complex recruits a diverse array of coactivator and corepressor proteins oup.comwikipedia.orgbmbreports.orgpatsnap.com. These co-regulators modulate chromatin structure and the assembly of the transcriptional machinery, fine-tuning gene expression oup.comwikipedia.orgbmbreports.orgimrpress.com. Equilin's interaction with coactivators, particularly SRC3, has been studied, showing that while it may bind with lower affinity than 17β-estradiol, its cellular effects can be influenced by coactivator levels nih.gov.

Intracellular Signaling Cascades and Gene Regulation

The binding and activation of estrogen receptors by this compound initiate downstream signaling events that influence cellular functions through both genomic and non-genomic pathways.

The classical genomic pathway involves the estrogen receptor-ligand complex binding to EREs on DNA. This binding event, along with the recruitment of co-regulators, initiates the transcription of specific genes into messenger RNA (mRNA) oup.combmbreports.orgwikipedia.orgpatsnap.comlibretexts.orgmonash.edunih.gov. The mRNA then serves as a template for protein synthesis through translation libretexts.orgmonash.edunih.gov. This process ultimately leads to the production of proteins that mediate the diverse physiological effects of estrogens, such as regulating cell growth, differentiation, and metabolism oup.combmbreports.orgwikipedia.orgpatsnap.com. This compound, by activating ERs, thus modulates the synthesis of DNA, RNA, and proteins, thereby regulating cellular functions.

Beyond the classical genomic pathway, estrogens, including equilin, can also exert rapid, non-genomic effects wikipedia.orgnih.govnih.govresearchgate.net. These pathways are independent of direct DNA binding and transcriptional regulation and often involve interactions with membrane-associated receptors or signaling molecules wikipedia.orgnih.govnih.govresearchgate.net. For instance, estrogens can activate intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway wikipedia.orgnih.govresearchgate.netmdpi.com. These rapid signaling events can modulate cellular enzyme activity and ion channel function, leading to prompt cellular responses wikipedia.orgnih.govnih.govresearchgate.net. While some studies suggest equilin's vasodilator effects are mediated through non-genomic, receptor-independent mechanisms, other non-genomic actions may involve ERs located at the cell membrane or in the cytoplasm wikipedia.orgnih.govresearchgate.net.

Compound List:

this compound

17β-estradiol (17β-E2)

Estrone (B1671321) (E1)

Estriol (E3)

17α-estradiol (17α-E2)

17α-ethynylestradiol (EE2)

Diethylstilbestrol (DES)

Dimethylstilbestrol (DMS)

Meso-hexestrol (meso-Hex)

Dl-hexestrol (dl-Hex)

Equilenin (B1671562) (Eqn)

Genistein (Gen)

Tamoxifen

4-hydroxytamoxifen (B85900) (TOT)

Raloxifene

ICI 182,780 (Fulvestrant)

SRC3 (Steroid Receptor Coactivator 3)

Advanced Analytical Methodologies for Equilin Sulfate Research

Sample Preparation Strategies for Biological Matrices (e.g., plasma, urine)

The initial and often most critical step in the analysis of equilin (B196234) sulfate (B86663) from biological samples is the preparation of the matrix. This process aims to isolate the analyte of interest from interfering substances, thereby enhancing the accuracy and reliability of subsequent analyses.

Selective Extraction and Purification of Conjugated and Unconjugated Steroids

Biological fluids such as plasma and urine contain a complex mixture of compounds, including both conjugated and unconjugated steroids. The separation of these two forms is often a necessary prerequisite for accurate quantification. Solid-phase extraction (SPE) is a widely used technique for this purpose. frontiersin.orgfda.gov C18 cartridges are commonly employed, which can effectively separate conjugated steroids from their unconjugated counterparts. frontiersin.org The process involves conditioning the cartridge, loading the sample, washing away interferences, and then eluting the desired steroid fractions. frontiersin.orgfda.gov For instance, unconjugated steroids can be eluted with solvents like methanol (B129727) or ethyl acetate. frontiersin.org

A stepwise elution from an aminopropyl solid-phase extraction cartridge can also be utilized to separate hydrophilic conjugated steroids from hydrophobic unconjugated steroids, which helps in reducing isobaric interferences and ion suppression during mass spectrometry analysis. psu.edu Furthermore, techniques like liquid-liquid extraction are also employed, often in conjunction with SPE, to further purify the sample. oup.com For example, after enzymatic hydrolysis, a liquid-liquid extraction with a solvent like diethyl ether can be performed to isolate the now unconjugated steroids. oup.com

| Extraction Technique | Matrix | Key Features |

| Solid-Phase Extraction (SPE) with C18 cartridges | Plasma, Urine, Formulations | Separates conjugated from unconjugated steroids. frontiersin.orgfda.gov |

| Solid-Phase Extraction (SPE) with aminopropyl cartridges | Wastewater | Stepwise elution reduces matrix interference and ion suppression. psu.edu |

| Liquid-Liquid Extraction | Plasma | Used post-hydrolysis to extract unconjugated steroids. oup.com |

Optimization of Enzymatic Hydrolysis for Total Compound Quantification

To determine the total concentration of a steroid, including its conjugated forms, enzymatic hydrolysis is a crucial step. This process utilizes enzymes, such as sulfatase and β-glucuronidase, to cleave the sulfate or glucuronide moieties from the steroid, respectively, converting them into their free, unconjugated forms. oup.commedicaljournals.sescribd.com The enzyme preparation from Helix pomatia is frequently used as it contains both sulfatase and β-glucuronidase activities. oup.comscribd.com

The efficiency of this enzymatic reaction is dependent on several factors, including pH, temperature, and incubation time. For instance, hydrolysis is often carried out at a controlled pH, such as 4.6 or 5.0, and a temperature of 37°C for a specific duration, which can range from one hour to overnight. oup.comscribd.commdpi.com It is critical to optimize these conditions to ensure complete hydrolysis for accurate total compound quantification. Following hydrolysis, the liberated steroids are then extracted for analysis. oup.commedicaljournals.sescribd.com It is important to note that adding an internal standard after hydrolysis is recommended, as some internal standards can be variably destroyed during the hydrolysis process. nih.gov

High-Resolution Chromatographic Separation

Chromatography is the cornerstone of separating complex mixtures of steroids prior to their detection. The choice between liquid and gas chromatography depends on the specific requirements of the analysis.

Liquid Chromatography (LC) Techniques for Equilin Sulfate and Metabolites

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most common techniques for the analysis of this compound and its metabolites. oup.comscribd.comtohoku.ac.jp These methods offer the advantage of analyzing the conjugated forms directly without the need for derivatization. researchgate.net

Reversed-phase chromatography is frequently employed, with C18 columns being a popular choice. scribd.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scribd.comgoogle.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple steroid components. mdpi.com

For challenging separations, such as distinguishing between the isomers this compound and Δ8,9-dehydroestrone sulfate, specialized stationary phases are required. While these isomers are not resolved on a standard C18 column, baseline separation can be achieved using carbon-based phases like porous graphitic carbon (Hypercarb) or graphitic carbon-coated zirconia. nih.gov

| LC Column Type | Application | Key Advantage |

| C18 | General analysis of estrogens and their sulfates. scribd.comnih.gov | Widely applicable and effective for many separations. |

| Porous Graphitic Carbon (Hypercarb) | Separation of this compound and Δ8,9-dehydroestrone sulfate isomers. nih.gov | Provides high resolution for geometric isomers. nih.gov |

| Diphenyl | Partial separation of this compound and Δ8,9-dehydroestrone sulfate isomers. nih.gov | Offers better selectivity than C18 for these isomers. nih.gov |

Gas Chromatography (GC) Approaches in Steroid Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for comprehensive steroid profiling due to its excellent chromatographic resolution. tohoku.ac.jpmdpi.com However, a significant drawback of GC for steroid analysis is the requirement for derivatization. frontiersin.orgacs.org Steroids are generally not volatile enough for direct GC analysis and must be chemically modified to increase their volatility. acs.org

Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). fda.govacs.org This derivatization step can be time-consuming and may sometimes lead to the conversion of conjugated steroids to their unconjugated forms, potentially causing misidentification. frontiersin.org Despite these challenges, GC-MS remains a valuable technique for obtaining a broad overview of the steroid metabolome. tohoku.ac.jpnih.gov

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the preferred method for the detection and quantification of this compound and related compounds due to its high sensitivity and specificity. tohoku.ac.jp When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the simultaneous analysis of multiple components in a single run. tohoku.ac.jp

Tandem mass spectrometry (MS/MS) is particularly powerful as it can isolate a specific ion (the precursor ion) and then fragment it to produce a characteristic spectrum of product ions. tohoku.ac.jp This process, known as multiple-reaction monitoring (MRM) in quantitative applications, significantly enhances selectivity and reduces background noise. researchgate.net

For the analysis of this compound, electrospray ionization (ESI) in the negative ion mode is commonly used. researchgate.net High-resolution mass spectrometry, such as time-of-flight (TOF) mass spectrometry, provides highly accurate mass measurements, which aids in the confident identification of compounds and the elucidation of their fragmentation pathways. researchgate.net The use of stable isotope-labeled internal standards, such as equilin-D4 sulfate, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. researchgate.netveeprho.com

| Mass Spectrometry Technique | Key Feature | Application in this compound Research |

| Tandem Mass Spectrometry (MS/MS) | High selectivity and sensitivity. tohoku.ac.jp | Quantitative analysis of this compound and its metabolites. researchgate.net |

| Electrospray Ionization (ESI) | Soft ionization suitable for polar and thermally labile molecules. | Ionization of this compound for MS analysis. researchgate.net |

| Time-of-Flight (TOF) Mass Spectrometry | High mass accuracy. | Structural elucidation and identification of unknown metabolites. researchgate.net |

Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the quantitative bioanalysis of this compound and other estrogens due to its high sensitivity, selectivity, and robustness. lambda-cro.combioanalysis-zone.com This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise measurement of analytes in complex biological matrices like plasma and serum. lambda-cro.combioanalysis-zone.comeijppr.com

The process typically involves several key steps:

Sample Preparation: To accurately measure total equilin, which includes both the free and conjugated forms (sulfate and glucuronide), enzymatic hydrolysis is necessary to convert the conjugated metabolites back to the parent molecule. lambda-cro.com Solid-phase extraction (SPE) is a common technique used for sample cleanup and concentration. lambda-cro.comfda.gov

Derivatization: To enhance the sensitivity of the assay, especially for low-concentration estrogens, a derivatization step is often employed. lambda-cro.comresearchgate.net Dansyl chloride is a frequently used derivatizing agent that improves ionization efficiency in the mass spectrometer. researchgate.netresearchgate.net

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) systems equipped with specialized columns, such as C18 or porous graphitic carbon, are used to separate this compound from other endogenous and exogenous compounds in the sample. nih.govnih.gov Gradient elution with mobile phases like methanol, acetonitrile, and water with additives like formic acid is common. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used, operating in negative ion mode for sulfated estrogens. nih.gov The instrument is set to monitor specific precursor-to-product ion transitions in a process called multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for quantification. nih.gov

The development of LC-MS/MS methods has significantly improved the ability to analyze complex mixtures of estrogens. For instance, researchers have developed methods capable of simultaneously quantifying total estrone (B1671321) and equilin in a single analytical run, which is crucial for clinical studies. lambda-cro.com Furthermore, advanced LC-MS techniques have been used to identify and characterize a wide array of steroidal components in conjugated estrogen drug products, going beyond the limited number of components specified in pharmacopeial monographs. nih.govresearchgate.net

Table 1: Example Parameters for LC-MS/MS Analysis of this compound

| Parameter | Description |

| Chromatography System | Agilent 1290 UHPLC or equivalent. nih.gov |

| Mass Spectrometer | Agilent 6420 Triple Quad or Thermo Fisher Q-Exactive. nih.gov |

| Column | Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 × 150 mm). nih.gov |

| Mobile Phase A | Water with 0.1% formic acid. nih.gov |

| Mobile Phase B | Methanol with 0.1% formic acid. nih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI). nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM). nih.gov |

Challenges in Isomeric Differentiation and Matrix Effects in Bioanalysis

Despite the power of LC-MS/MS, significant challenges persist in the bioanalysis of this compound, primarily related to isomeric differentiation and matrix effects.

Isomeric Differentiation:

This compound has several isomers, which are compounds with the same molecular formula but different structural arrangements. A notable example is its isomer Δ⁸,⁹-dehydroestrone sulfate, which differs only in the position of a double bond in the B-ring of the steroid. nih.govnih.gov Standard C18 columns often fail to resolve these isomers during LC-MS analysis. nih.gov

To overcome this, researchers have explored alternative stationary phases. While phenyl-bonded silica (B1680970) phases show partial separation, baseline resolution has been successfully achieved using carbon-based phases like graphitic carbon-coated zirconia (Zr-CARB) and porous graphitic carbon (Hypercarb). nih.gov These specialized columns provide the necessary selectivity to differentiate between these closely related isomers. nih.gov The ability to separate and accurately quantify these isomers is critical, as they may have different pharmacological activities.

Another challenge lies in differentiating between stereoisomers, such as 17α-dihydroequilin and 17β-dihydroequilin. researchgate.net Derivatization techniques, for instance, forming tert-butyldimethylsilyl derivatives, can enhance the resolution of these C-17 hydroxyl isomers in gas chromatography. molnar-institute.com Higher-order tandem mass spectrometry (MSⁿ) combined with varying collision energies can also help to distinguish between isomeric structures. researchgate.net

Matrix Effects:

Matrix effects are a major hurdle in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte of interest. eijppr.comnih.govnih.gov This can lead to inaccurate and imprecise quantification. eijppr.comnih.gov The complexity of biological samples like serum and plasma makes them particularly susceptible to matrix effects. researchgate.netnih.gov

Several strategies are employed to mitigate matrix effects:

Improved Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to remove interfering components. gimitec.com Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce cleaner extracts and significantly reduce matrix effects. gimitec.com

Chromatographic Optimization: Adjusting the mobile phase pH and using longer gradient times can improve the separation of the analyte from interfering matrix components. gimitec.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus compensating for matrix effects. nih.gov Deuterated analogs, such as equilin-d4, are often used. However, care must be taken as retention time shifts between the labeled and unlabeled compounds can sometimes lead to differential matrix effects. nih.gov

Matrix-Matched Calibrators: When significant matrix effects are present, preparing calibration curves in a surrogate matrix that mimics the actual biological matrix is necessary for accurate quantification. researchgate.net

The evaluation of matrix effects is a critical part of method validation and can be assessed qualitatively through post-column infusion experiments or quantitatively by comparing the analyte response in the presence and absence of the matrix. nih.govgimitec.com

Table 2: Common Isomers of Equilin and Related Compounds

| Compound | Key Structural Feature |

| This compound | Sulfate conjugate of equilin. |

| Δ⁸,⁹-Dehydroestrone sulfate | Isomer of this compound with a double bond at the 8,9 position. nih.govnih.gov |

| 17α-Dihydrothis compound | C-17 hydroxyl group in the alpha configuration. researchgate.net |

| 17β-Dihydrothis compound | C-17 hydroxyl group in the beta configuration. researchgate.net |

| Equilenin (B1671562) sulfate | A- and B-rings are aromatic. researchgate.net |

Development of Research-Grade Bioanalytical Assays

The development of a research-grade bioanalytical assay for this compound is a meticulous process that requires rigorous validation to ensure reliability and reproducibility. nih.gov Such assays are essential for pharmacokinetic studies, clinical trials, and other research applications where accurate data is paramount. bioanalysis-zone.comuu.nl

A validated bioanalytical method must meet specific criteria for:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. e-b-f.eu

Accuracy: The closeness of the measured value to the true value. lambda-cro.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. lambda-cro.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. researchgate.net

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. researchgate.net

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance for the development and validation of bioanalytical methods. fda.gov For complex drug products like conjugated estrogens, the FDA has emphasized the need for detailed chemical characterization and has developed advanced LC-MS methods to identify numerous steroidal components. fda.govnih.gov

The development process involves optimizing each step of the analytical method, from sample collection and preparation to chromatographic separation and mass spectrometric detection. lambda-cro.comgimitec.com For endogenous compounds like some estrogens, a surrogate matrix, often charcoal-stripped plasma, is used to prepare calibration standards and quality control samples free of interference. lambda-cro.com The validated method is then applied to analyze study samples, and often includes incurred sample reanalysis to confirm the reproducibility of the method. lambda-cro.com The ultimate goal is to have a robust and reliable assay that can generate high-quality data for scientific research and regulatory submissions.

Preclinical and in Vitro/in Vivo Mechanistic Investigations

Cellular Model Systems Studies

Endothelial Cell Responses and Adhesion Molecule Expression (e.g., HUVECs)

Studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in elucidating the effects of equilin (B196234) on endothelial function, particularly concerning the expression of adhesion molecules, which is a critical step in the initiation of atherosclerosis. nih.govnih.gov Research has shown that equilin, a component of conjugated equine estrogens, can significantly influence the adhesion of monocytes to endothelial cells. nih.govnih.govplos.org

In vitro experiments have demonstrated that equilin treatment leads to a notable increase in both the mRNA and protein expression of key adhesion molecules, specifically E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1), in HUVECs. nih.govnih.gov This effect was observed to be both dose- and time-dependent. nih.gov While equilin also appeared to increase the protein levels of P-selectin and Vascular Cell Adhesion Molecule-1 (VCAM-1), these changes were not found to be statistically significant compared to control levels. nih.gov

The functional consequence of this increased adhesion molecule expression was confirmed through cell-adhesion assays. Using a flow-chamber system to simulate physiological conditions, it was found that equilin exposure significantly enhanced the adherence of U937 monocytoid cells to HUVECs. nih.govnih.govresearchgate.net This increased adhesion is a crucial event in the development of atherosclerotic plaques.

Mechanistically, the equilin-induced upregulation of adhesion molecules appears to be mediated through the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov Equilin treatment was associated with a decrease in estrogen receptor (ER) β expression and a corresponding increase in the expression of proteins that activate NF-κB. nih.govnih.gov Furthermore, equilin promoted the accumulation of the NF-κB p65 subunit in the nuclei of HUVECs, indicating activation of this pathway. nih.govnih.gov In contrast, 17β-estradiol (E2) did not produce the same effects on monocytoid cell adhesion or NF-κB pathway proteins. nih.govnih.gov These findings suggest that different estrogens can have varied impacts on endothelial cell function and atherosclerosis risk. nih.govnih.govplos.org

Table 1: Effect of Equilin on Adhesion Molecule Expression in HUVECs

| Adhesion Molecule | mRNA Expression | Protein Expression |

| E-selectin | Significantly Increased (P < 0.01) nih.govnih.gov | Significantly Increased (P < 0.05) nih.govnih.gov |

| ICAM-1 | Significantly Increased (P < 0.01) nih.govnih.gov | Significantly Increased (P < 0.05) nih.govnih.gov |

| P-selectin | Not reported | Increased (Not Significant) nih.gov |

| VCAM-1 | Not reported | Increased (Not Significant) nih.gov |

Vascular Smooth Muscle Cell Activity and Calcium Dynamics

Vascular smooth muscle cells (VSMCs) are fundamental to regulating vascular tone and blood pressure through their contraction and relaxation, processes that are heavily dependent on intracellular calcium ([Ca²⁺]i) dynamics. nih.govfrontiersin.org The influx of Ca²⁺ into VSMCs can occur through various channels, leading to a cascade of events that culminates in muscle contraction. nih.govelifesciences.org

Research indicates that equilin can influence vascular reactivity by affecting Ca²⁺ entry into smooth muscle cells. researchgate.net Studies on resistance mesenteric arteries have shown that equilin can induce relaxation by blocking Ca²⁺ entry. researchgate.net This suggests a direct effect of equilin on the mechanisms that regulate calcium influx in VSMCs.

The regulation of [Ca²⁺]i in VSMCs is a complex process. nih.gov It involves not only influx from the extracellular space through channels like L-type Ca²⁺ channels but also the release of Ca²⁺ from intracellular stores such as the sarcoplasmic reticulum (SR). frontiersin.org This release is often triggered by signaling molecules like inositol (B14025) trisphosphate (IP₃), which is produced upon the activation of G-protein-coupled receptors (GPCRs). frontiersin.org The subsequent increase in global [Ca²⁺]i activates myosin light chain kinase, initiating the contraction of the muscle cell. elifesciences.org

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

The influence of equilin and its metabolites on cell proliferation and apoptosis has been investigated in various cell lines, particularly in the context of breast cancer. These studies reveal a complex, context-dependent effect, where the outcome can shift from proliferation to apoptosis based on the cellular environment.

In estrogen-replete conditions, such as in standard MCF-7 breast cancer cells which simulate a perimenopausal state, both steroidal estrogens like 17β-estradiol (E₂) and equilin can induce cell proliferation at physiological concentrations. aacrjournals.org However, in long-term estrogen-deprived (LTED) MCF-7:5C cells, which model the postmenopausal state, a different response is observed. In these cells, both E₂ and equilin inhibit growth and induce apoptosis. aacrjournals.org

The apoptotic effect of equilin in these LTED cells is significant. For instance, treatment with equilin (1 nmol/L) for 72 hours resulted in a substantial increase in apoptotic cells (17.49%) compared to the control group (6.8%). aacrjournals.org This pro-apoptotic effect is mediated through the estrogen receptor (ER), as knockdown of ERα blocks the estrogen-induced apoptosis. aacrjournals.org The mechanism involves the induction of apoptotic genes such as BCL2L11/BIM, TNF, FAS, and FADD. aacrjournals.org

Furthermore, metabolites of equine estrogens, such as 4-hydroxyequilenin (B1202715) (4-OHEN), have been shown to be potent inducers of DNA damage and apoptosis in breast cancer cell lines. nih.govnih.gov Studies showed that 4-OHEN induces apoptosis in both ER-positive (like MCF-7) and ER-negative (like MDA-MB-231) cell lines, although the ER(+) cells were more sensitive. nih.gov In non-tumorigenic mammary epithelial MCF-10A cells, 4-OHEN also caused dose-dependent increases in apoptosis and DNA damage. nih.gov Interestingly, long-term, low-level exposure to 4-OHEN could lead to resistance to apoptosis induced by other agents like cisplatin. nih.gov

In neuronal cell lines, such as PC12 and HT22, equine estrogens, including equilin, have demonstrated neuroprotective effects against glutamate-induced apoptosis. researchgate.net Glutamate toxicity is a process that involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net Equine estrogens were found to reverse these changes, thereby preventing neuronal cell death. researchgate.net

Table 2: Apoptotic Response to Equilin and its Metabolites in Different Cell Lines

| Cell Line | Compound | Effect | Key Findings |

| MCF-7:5C (LTED Breast Cancer) | Equilin (1 nmol/L) | Induction of Apoptosis | Increased apoptotic cells to 17.49% from 6.8% (control). aacrjournals.org |

| MCF-7 (ER+ Breast Cancer) | 4-Hydroxyequilenin (4-OHEN) | Induction of Apoptosis | More sensitive to apoptosis induction than ER-negative cells. nih.gov |

| MDA-MB-231 (ER- Breast Cancer) | 4-Hydroxyequilenin (4-OHEN) | Induction of Apoptosis | Less sensitive than ER-positive cells. nih.gov |

| MCF-10A (Non-tumorigenic Mammary) | 4-Hydroxyequilenin (4-OHEN) | Induction of Apoptosis & DNA Damage | Dose-dependent increase in apoptosis. nih.gov |

| PC12 & HT22 (Neuronal) | Equilin | Neuroprotection | Prevents glutamate-induced apoptosis. researchgate.net |

Investigation of DNA Interactions and Adduct Formation

The genotoxic potential of equine estrogens, including equilin, is a significant area of research, focusing on their ability to interact with DNA and form adducts, which can lead to mutations and potentially initiate carcinogenesis.

Reactivity with Purine (B94841) Nucleosides and Depurination Mechanisms

Metabolites of equilin can react with DNA to form adducts, primarily with purine bases, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). mdpi.comdntb.gov.ua This process often leads to depurination, where the bond between the purine base and the deoxyribose sugar is broken, creating an apurinic (AP) site in the DNA strand. mdpi.comresearchgate.net These AP sites, if not properly repaired, can lead to mutations during DNA replication. researchgate.net

The reactive species are estrogen ortho-quinones, formed through metabolic oxidation of the parent estrogens. mdpi.comdntb.gov.ua For instance, equilin can be metabolized to 4-hydroxyequilin (4-OHEQ), which is then oxidized to an o-quinone. nih.gov This quinone can then react with DNA. nih.gov Theoretical studies using density functional theory (DFT) have been employed to compare the reactivity of quinones derived from estrone (B1671321), equilin, and equilenin (B1671562) with purine nucleosides. mdpi.comdntb.gov.ua These studies suggest that equine estrogens like equilin have the potential to facilitate depurination. mdpi.comresearchgate.net The process is initiated by an electrophilic attack of the estrogen-3,4-quinone on a guanosine (B1672433) or adenosine (B11128) site, forming a covalent bond. mdpi.com The subsequent steps lead to the loss of the purine base. mdpi.com

The mechanism of depurination for adducts formed from catechol estrogen quinones is thought to primarily involve the formation of an oxocarbenium ion. nih.gov The rate of depurination can vary; some adducts depurinate almost instantaneously, while others, particularly certain guanine (B1146940) adducts, are more stable and depurinate more slowly. nih.gov It has been shown that the reaction of estradiol-3,4-quinone (B1197220) to form depurinating N7Gua and N3Ade adducts is more efficient with double-stranded DNA (ds-DNA) compared to single-stranded DNA (ss-DNA), likely due to the intercalation of the estrogen metabolite into the DNA double helix. nih.gov

Role of Estrogen Quinones in DNA Adduct Formation

The formation of estrogen quinones is a critical step in the DNA damage pathway. nih.gov Equilin and its related compound, equilenin, are metabolized to catechol estrogens, such as 4-hydroxyequilenin (4-OHEN). nih.govnih.gov 4-OHEN can autooxidize to a highly reactive o-quinone. nih.govnih.gov This quinone is an electrophile that readily reacts with nucleophilic sites on DNA, leading to the formation of DNA adducts. nih.gov

The major DNA adducts formed from these reactions are often depurinating adducts, resulting from Michael addition at the N7 position of guanine and the N3 position of adenine. nih.gov However, stable, bulky cyclic adducts can also be formed. nih.govnih.gov These stable adducts have been detected in the breast tumor tissue of women. nih.gov For example, 4-OHEN has been shown to react with dC, dA, and dG to form unique, stable cyclic adducts with four possible stereoisomers for each base. nih.govnih.gov

The DNA damage resulting from equine estrogen quinones is multifaceted and includes not only the formation of stable and depurinating adducts but also oxidative damage, such as single-strand breaks and oxidation of DNA bases. nih.gov For instance, when rats were treated with 4-OHEN, a depurinating guanine adduct was detected in their mammary tissue. nih.gov Both equine estrogens, equilin and equilenin, through their quinone metabolites, are considered to have the potential to increase the risk of depurination-induced carcinogenesis compared to endogenous estrone metabolites. mdpi.comresearchgate.net

Comparative Animal Model Studies on Metabolic Fate and Receptor Occupancy

Preclinical investigations in animal models have been crucial in elucidating the metabolic journey and receptor interactions of equilin sulfate (B86663). These studies provide foundational knowledge on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its engagement with target receptors.

One of the most detailed investigations into the metabolic fate of equilin sulfate was conducted in female dogs. Following oral administration, radiolabeled this compound is rapidly absorbed. nih.gov The primary metabolic transformations observed in the dog model include the reduction of the 17-keto group and the aromatization of the B-ring. nih.gov This results in a profile of several metabolites detectable in both plasma and urine. In plasma, the two most prominent components are its direct reduction product, 17β-dihydroequilin, and unchanged equilin. nih.gov In urine, the major metabolites identified are 17β-dihydroequilenin and 17β-dihydroequilin. nih.gov Other metabolites present in both matrices include equilenin, 17α-dihydroequilenin, and 17α-dihydroequilin. nih.gov

A significant finding from the dog model is the influence of other estrogenic components on the pharmacokinetics of this compound. When administered as part of a conjugated equine estrogen preparation, the plasma concentration profile of radioactivity from [3H]this compound is significantly altered. nih.gov Specifically, the peak concentration (Cmax) and the area under the curve (AUC) are lower, while the terminal half-life (t1/2) and mean residence time (MRT) are longer compared to when this compound is administered alone. nih.gov This suggests that other estrogens within the mixture modify the absorption and/or disposition of this compound. nih.gov

While detailed comparative metabolic data across multiple species are limited, various animal models are employed in estrogen research. The ovariectomized (OVX) rodent is a standard model for simulating a postmenopausal state of estrogen deficiency. Furthermore, specialized models like the spontaneously hypertensive rat (SHR) are used to investigate the vascular effects of estrogens. nih.gov These models are critical for understanding the physiological and pathological contexts in which equilin and its metabolites exert their effects.

Receptor occupancy studies are designed to quantify the binding of a compound to its target receptor in vivo. Methodologies such as Positron Emission Tomography (PET) and ex vivo autoradiography are used to measure the degree of receptor engagement in specific tissues, like the brain, at various doses. These studies are essential for correlating the concentration of a drug with its target interaction and subsequent pharmacological effect. While the principles of receptor occupancy are well-established, specific comparative occupancy data for this compound across different animal models are not extensively detailed in publicly available literature.

Table 1: Metabolic Fate of [3H]this compound in Female Dogs

Interplay with Endocrine System Pathways at a Mechanistic Level

The biological effects of estrogens are traditionally understood to be mediated by the classical genomic pathway. This involves the binding of the estrogen to its intracellular estrogen receptors (ERα and ERβ), leading to receptor-ligand dimerization. This complex then translocates into the nucleus, where it binds to specific DNA sequences known as estrogen-response elements (EREs) on the promoter regions of target genes, thereby modulating gene transcription.

However, mechanistic investigations, particularly in animal models, have revealed that equilin can also exert significant effects through non-genomic pathways that are independent of nuclear receptor activation. A key study using resistance mesenteric arteries from female spontaneously hypertensive rats (SHR) demonstrated that equilin induces potent vasodilator effects. nih.gov This vasorelaxation was shown to be acute, independent of the endothelium, and, crucially, not blocked by estrogen receptor antagonists. nih.gov This indicates a mechanism that does not involve the classical ER-mediated genomic pathway. nih.gov

The mechanistic basis for this non-genomic action was identified as the inhibition of calcium (Ca2+) entry into vascular smooth muscle cells via L-type Ca2+ channels. nih.gov By blocking these channels, equilin reduces the intracellular Ca2+ concentration available for muscle contraction, leading to relaxation of the blood vessel. nih.gov This action is shared with 17β-estradiol, although equilin demonstrates a lower potential to inhibit calcium entry. nih.gov This direct interaction with ion channels represents a rapid, non-transcriptional mechanism of action. nih.gov

Further evidence of alternative signaling comes from in vitro studies on human aortic vascular smooth muscle cells. In this model, equilin was found to be less potent than 17β-estradiol in inhibiting mitogen-activated protein kinase (MAPK) activity. nih.gov The MAPK signaling cascade is a critical pathway that regulates cellular processes such as proliferation and growth. The differential potency between equilin and 17β-estradiol in modulating this pathway highlights the nuanced and compound-specific interactions that can occur within the endocrine signaling network.

Therefore, the interplay of equilin with endocrine system pathways is multifaceted. While it can engage in classical genomic signaling, there is compelling evidence from animal and in vitro models for its significant activity through non-genomic, receptor-independent mechanisms, such as the direct modulation of ion channels and influencing intracellular signaling cascades like the MAPK pathway. nih.gov

Emerging Research Frontiers in Equilin Sulfate Studies

Elucidation of Undefined Biosynthetic Pathways

The biogenesis of equilin (B196234) and its sulfated form presents a fascinating puzzle that diverges from the well-established pathways of human steroidogenesis. Unlike classical estrogens, the biosynthesis of equilin is understood to follow an alternate pathway where cholesterol is not an essential intermediate. Investigations in pregnant mares have been crucial in tracing these pathways.

Studies utilizing radiolabeled precursors have successfully mapped several steps in equilin's formation. The pathway appears to be identical to classical steroidogenesis up to the creation of the C30 hydrocarbon squalene. However, the specific enzymatic steps and intermediate compounds that lead to the characteristic unsaturated B-ring of equilin remain an active area of research. The precise mechanisms that differentiate this pathway and the factors that regulate it are still largely undefined, representing a significant frontier in steroid biochemistry. Unraveling these details could provide profound insights into comparative endocrinology and steroid metabolism.

Development of Advanced Analytical Platforms for Complex Biological Samples

The accurate and sensitive quantification of equilin sulfate (B86663) and its metabolites in complex biological matrices like plasma and serum is critical for both pharmacokinetic studies and for understanding its physiological roles. Recent years have seen significant advancements in analytical methodologies, moving beyond traditional immunoassays which can lack specificity. uliege.beresearchgate.net

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have become the gold standard for the analysis of equilin sulfate. nih.govlambda-cro.com These methods offer high specificity and sensitivity, allowing for the simultaneous quantification of multiple conjugated and unconjugated estrogens in a single run. nih.govnih.gov For instance, a column-switching LC-MS/MS method has been developed to significantly increase the efficiency of analyzing conjugated equine estrogens. nih.gov

Specialized chromatographic techniques have also been developed to tackle specific analytical challenges, such as separating this compound from its isomers. The development of these sophisticated and robust analytical platforms is essential for advancing research into the precise metabolic pathways and biological activities of this compound. lambda-cro.com

Table 1: Advanced Analytical Platforms for this compound Analysis

| Analytical Technique | Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Simultaneous quantification of total (free and conjugated) Estrone (B1671321) and Equilin in human plasma. lambda-cro.com | High sensitivity, selectivity, precision, and accuracy. lambda-cro.com |

| Parallel Two-Column LC-MS/MS | Pharmacokinetic studies of conjugated equine estrogens. nih.gov | Increased analysis efficiency and high throughput. nih.gov |

| UHPLC-MS/MS | Simultaneous quantification of multiple steroid hormones in serum. | High specificity and accuracy compared to immunoassays. uliege.beresearchgate.net |

Application of Omics Technologies for Comprehensive Mechanistic Insights

The advent of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers powerful tools to gain a comprehensive, system-wide understanding of the molecular mechanisms of this compound. While research in this specific area is still emerging, the potential is vast.

Transcriptomic studies, such as those using DNA microarrays, are beginning to shed light on the gene expression profiles altered by exposure to equilin. For example, in aquatic species, equilin exposure has been shown to upregulate estrogenic biomarker genes, providing insight into its endocrine-disrupting potential at a molecular level. nih.gov In the future, applying these technologies to mammalian systems will be crucial for identifying the full spectrum of genes and signaling pathways regulated by this compound, both dependent and independent of classical estrogen receptors.

Metabolomic approaches can help to fully characterize the metabolic fate of this compound in various tissues, identifying novel metabolites and clarifying their biological activities. nih.gov Proteomics can uncover changes in protein expression and post-translational modifications induced by this compound, revealing its impact on cellular function. Integrating these multi-omics datasets will be instrumental in constructing a complete picture of the biological impact of this compound, moving beyond single-pathway analyses to a more holistic understanding.

Investigation of this compound's Role in Specific Physiological Systems (mechanistic, non-clinical)

Non-clinical, mechanistic studies are crucial for understanding the direct effects of this compound on various physiological systems, independent of its role in hormone replacement.

Cardiovascular System: In the vascular system, beyond its vasodilatory effects, equilin has been investigated for its role in atherosclerosis. nih.gov Studies in animal models, such as cholesterol-fed rabbits and ApoE-deficient mice, have shown that estrogens, including components related to equilin, can significantly inhibit the formation of atherosclerotic lesions. nih.govahajournals.orgresearchgate.netnih.gov This protective effect appears to be, at least in part, independent of changes in plasma lipoprotein profiles, suggesting a direct action on the arterial wall. nih.govahajournals.org

Nervous System: As mentioned previously, equilin demonstrates significant neurotrophic properties. It promotes the growth of cortical neurons through an NMDA receptor-dependent mechanism. nih.gov This finding suggests a potential role for this compound in neuronal plasticity and maintenance, a critical area for further mechanistic investigation. The interaction between estrogens and NMDA receptors is a complex field, and equilin provides a unique tool to explore these non-classical signaling pathways in the brain. nih.govphysiology.org

Table 2: Summary of Mechanistic, Non-Clinical Studies on this compound

| Physiological System | Observed Effect | Proposed Mechanism (Non-Clinical) | Model System |

|---|---|---|---|

| Cardiovascular (Vascular) | Vasodilation | Receptor-independent; inhibition of L-type Ca2+ channels. nih.gov | Isolated mesenteric arteries from spontaneously hypertensive rats. nih.gov |

| Cardiovascular (Atherosclerosis) | Reduced atherosclerotic lesion formation. nih.govresearchgate.netnih.gov | Direct effect on the arterial wall, independent of lipoprotein profiles. nih.govahajournals.org | Cholesterol-fed rabbits; ApoE-deficient mice. nih.govresearchgate.netnih.gov |

| Nervous System | Increased growth of cortical neurons. nih.gov | NMDA receptor-dependent mechanism. nih.gov | Cultured cortical neurons. nih.gov |

Q & A

What are the best practices for synthesizing and characterizing Equilin sulfate to ensure reproducibility in academic research?

Basic Research Question

Synthesis protocols should detail reaction conditions (e.g., temperature, solvent systems, catalysts) and purification steps (e.g., column chromatography, recrystallization). Characterization must include spectroscopic methods (NMR for structural confirmation , mass spectrometry for molecular weight validation ), and elemental analysis. For reproducibility, experimental sections must explicitly describe deviations from literature methods and provide raw data in supplementary materials .

Which analytical techniques are most reliable for assessing the purity and stability of this compound in experimental settings?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability . Stability under varying pH and humidity should be tested using accelerated degradation studies, with data analyzed via kinetic modeling . Report measurement uncertainties and calibration curves to enhance reliability .

How should researchers design experiments to evaluate this compound’s stability under different physiological or storage conditions?

Basic Research Question

Adopt a factorial design to test variables like temperature, light exposure, and buffer composition. Use LC-MS to monitor degradation products and quantify half-life . Include control batches and replicate samples to distinguish experimental noise from true instability . Data should be statistically analyzed (e.g., ANOVA) to identify significant degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。